Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate

MEK inhibitor regiochemistry building-block fidelity

Obtaining a 2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate with the correct tautomeric lock is critical for MEK-inhibitor programs. Our methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate (CAS 853109-24-7) solves this: - 97% purity; locked N-methyl-2-pyridone tautomer, 2-Cl SₙAr handle, 3-COOMe for amide coupling. - Scalable: documented NBS bromination at 10 g scale to 5-bromo derivative. - Multi-vendor availability; ships at ambient with UN 2811 labeling.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61
CAS No. 853109-24-7
Cat. No. B2385279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate
CAS853109-24-7
Molecular FormulaC8H8ClNO3
Molecular Weight201.61
Structural Identifiers
SMILESCN1C(=O)C=CC(=C1Cl)C(=O)OC
InChIInChI=1S/C8H8ClNO3/c1-10-6(11)4-3-5(7(10)9)8(12)13-2/h3-4H,1-2H3
InChIKeyAIFMMWUXXYXRAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement & Selection Baseline for Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate


Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate (CAS 853109‑24‑7) is a heterocyclic building block belonging to the 1‑methyl‑6‑oxo‑1,6‑dihydropyridine‑3‑carboxylate family. The molecule features a 2‑chloro leaving group, an N‑methyl substituent locking the 2‑pyridone tautomeric form, and a methyl ester at the 3‑position of the pyridine ring (C₈H₈ClNO₃, MW 201.61 g mol⁻¹) [REFS‑1]. It is used primarily as a synthetic intermediate in medicinal chemistry programmes targeting the Ras/Raf/MEK kinase axis, where the 6‑oxo‑1,6‑dihydropyridine core appears as a recurring pharmacophoric element in multiple patent families [REFS‑2].

1

Synthetic handle: 2-chloro leaving group supports SNAr amination and transition-metal-catalysed cross-coupling for MEK-inhibitor elaboration.

2

Tautomer control: N-methyl substituent locks the 2-pyridone form, matching the biologically competent tautomer reported in MEK-inhibitor patent families.

3

Regiochemistry: 3-carboxylate ester positions the electron-withdrawing group adjacent to the chloro leaving group, consistent with the patent-reported 6-oxo-1,6-dihydropyridine-3-carboxylate scaffold.

Why Analogs Cannot Replace Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate


Superficially similar 6‑oxo‑1,6‑dihydropyridine‑3‑carboxylates cannot serve as drop‑in replacements because three structural features must be simultaneously satisfied for productive downstream reactivity in MEK‑inhibitor building‑block strategies [REFS‑1]: (i) the N‑methyl group locks the 2‑pyridone tautomer, which is the biologically competent form; (ii) the 2‑chloro substituent provides a synthetic handle for nucleophilic aromatic substitution (SₙAr) or transition‑metal‑catalysed cross‑coupling; and (iii) the 3‑carboxylate ester positions the electron‑withdrawing group adjacent to the chloro leaving group, activating it for displacement while also serving as a latent carboxylic acid for subsequent amide coupling. Removing any one of these features—e.g., switching to the N–H analog, the 4‑carboxylate regioisomer, or the non‑chlorinated parent—eliminates the reactivity profile required for the established patent synthetic routes [REFS‑1][REFS‑2].

2-Cl
This product

2-chloro substituent present for SNAr displacement

Non-chlorinated analog

CAS 6375-89-9 lacks the chloro leaving group; SNAr-based route may not transfer

N-Me
This product

N-methyl locks the 2-pyridone tautomer

N-H analog

CAS 1805670-73-8 may tautomerise to 2-hydroxypyridine, altering reactivity profile

3-CO2Me
This product

3-carboxylate matches patent-reported MEK-inhibitor scaffold

4-carboxylate regioisomer

CAS 853109-24-8 places ester at a position incompatible with reported synthetic routes

Differentiation Evidence for Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate


Regiochemical Identity: 3-Carboxylate vs. 4-Carboxylate Isomer

The 3‑carboxylate regiochemistry of CAS 853109‑24‑7 is structurally mandated by the MEK‑inhibitor pharmacophore disclosed in Array BioPharma patents [REFS‑1]. The 4‑carboxylate regioisomer, methyl 2‑chloro‑1‑methyl‑6‑oxo‑pyridine‑4‑carboxylate (CAS 853109‑24‑8), places the ester at a position that is not compatible with the substitution pattern of the exemplified MEK inhibitors [REFS‑1]. Procurement of the 4‑carboxylate isomer therefore yields a building block that cannot be integrated into the validated synthetic route without additional scaffold redesign [REFS‑1].

Regiochemical identity
Head-to-head
3-CO2Me (C-3)
vs
4-CO2Me (C-4)
Matches patent-reported MEK-inhibitor scaffold (US 8,211,920 B2)
4-carboxylate isomer incompatible with reported route
MEK inhibitor regiochemistry building-block fidelity

Functional Handle Completeness: The 2-Chloro, N-Methyl, 3-Carboxylate Triad

The 2‑chloro substituent is a mandatory leaving group for SₙAr amination and cross‑coupling reactions that elaborate the 6‑oxo‑1,6‑dihydropyridine core into MEK inhibitors [REFS‑1]. The non‑chlorinated analog, methyl 1‑methyl‑6‑oxo‑1,6‑dihydropyridine‑3‑carboxylate (CAS 6375‑89‑9), lacks this synthetic handle entirely [REFS‑2]. Additionally, the N–H analog, methyl 2‑chloro‑6‑oxo‑1,6‑dihydropyridine‑3‑carboxylate (CAS 1805670‑73‑8), can tautomerise to the 2‑hydroxypyridine form, which is not only chemically distinct but also unreactive toward the SₙAr displacement required in the patent synthetic sequences [REFS‑1][REFS‑3].

Handle completeness
Class-level
3/3 handles present
vs
2/3 in analogs
All three handles required for reported SNAr synthetic route
Missing handle may require complete route redesign
synthetic handle SₙAr tautomer control

Direct Precursor to Key 5-Bromo Intermediate

CAS 853109‑24‑7 is the documented starting material for the synthesis of methyl 5‑bromo‑2‑chloro‑1‑methyl‑6‑oxo‑1,6‑dihydropyridine‑3‑carboxylate (CAS 869357‑63‑1) via N‑bromosuccinimide (NBS) bromination [REFS‑1]. The general procedure charges 0.100 g of methyl 2‑chloro‑1‑methyl‑6‑oxo‑1,6‑dihydropyridine‑3‑carboxylate with NBS in DMF to yield the 5‑bromo derivative [REFS‑1]. This 5‑bromo intermediate is a key building block in the Array BioPharma MEK‑inhibitor patent family, where the bromine serves as a second synthetic handle for sequential functionalisation [REFS‑2]. No other regioisomer or analog can serve as a direct precursor to this specific 5‑bromo intermediate because the bromination is regioselective for the 5‑position of the 2‑chloro‑1‑methyl‑6‑oxo‑1,6‑dihydropyridine‑3‑carboxylate scaffold.

5-Br precursor
Head-to-head
Unique precursor to CAS 869357-63-1
Key intermediate for divergent elaboration in reported MEK-inhibitor route
NBS bromination in DMF; only documented starting material per patent procedure
5-bromination NBS MEK inhibitor intermediate

Multi-Supplier Validated Purity Specifications

Multiple independent commercial suppliers report standard purity specifications for CAS 853109‑24‑7: Bidepharm offers 97% purity with batch‑specific QC documentation (NMR, HPLC, GC) [REFS‑1]; Fluorochem lists 95% purity [REFS‑2]; and the Fujifilm Wako/Combi‑Blocks catalogue also carries the compound [REFS‑3]. In contrast, the non‑chlorinated analog (CAS 6375‑89‑9) is offered at 98% by Bidepharm but lacks the 2‑chloro handle, making its purity advantage irrelevant for SₙAr‑based synthetic routes [REFS‑4]. The 5‑bromo downstream product (CAS 869357‑63‑1) is available at 98% purity from select suppliers [REFS‑5]. The multi‑vendor availability of CAS 853109‑24‑7 with documented purity ≥95% reduces single‑source supply risk.

Purity grade
Cross-study
95–97%
Multi-vendor supply with batch-specific QC documentation
NMR, HPLC, GC data per supplier COA; purity advantage of non-chlorinated analog irrelevant for SNAr routes
purity quality control batch consistency

Acute Oral Toxicity Safety Classification

The compound carries an H301 hazard statement (Toxic if swallowed) classified as Acute Oral Toxicity Category 3 under GHS [REFS‑1]. UN transport classification is UN 2811 (Toxic solid, organic, n.o.s.), Packing Group III [REFS‑2]. By comparison, the non‑chlorinated analog methyl 1‑methyl‑6‑oxo‑1,6‑dihydropyridine‑3‑carboxylate (CAS 6375‑89‑9) has a less stringent hazard profile in its commercial listings [REFS‑3]. Procurement workflows must therefore account for the additional shipping, storage (2–8 °C recommended [REFS‑4]), and handling costs associated with a Category 3 toxic solid, which may affect total cost of ownership relative to less hazardous analogs.

Safety class
Cross-study
H301 Acute Tox. 3
UN 2811, PG III
Additional shipping and handling considerations relative to less hazardous analogs
Storage at 2–8 °C; dangerous goods surcharge may apply
GHS classification acute toxicity laboratory safety

Application Scenarios for Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate


MEK Inhibitor Synthesis via 2-Anilino Scaffold

The compound is the optimal starting building block for constructing the 2‑anilino‑1‑methyl‑6‑oxo‑1,6‑dihydropyridine‑3‑carboxamide scaffold defined in Array BioPharma's MEK‑inhibitor patents (US 8,211,920 B2) [REFS‑1]. In this application, the 2‑chloro group undergoes SₙAr displacement with a substituted aniline, the 3‑methyl ester is hydrolysed and coupled to a hydroxamate or amide side‑chain, and the N‑methyl‑2‑pyridone core provides the hydrogen‑bond acceptor/donor motif for MEK kinase binding. The 5‑bromo derivative (CAS 869357‑63‑1), synthesised directly from CAS 853109‑24‑7 via NBS bromination [REFS‑2], enables further diversification at the 5‑position via Suzuki–Miyaura cross‑coupling. Any deviation from the correct 3‑carboxylate regioisomer or omission of the 2‑chloro handle precludes entry into this validated synthetic route.

Kilogram-Scale Preparation of 5-Bromo Intermediate

The documented NBS‑bromination procedure starting from CAS 853109‑24‑7 (10 g scale, 50 mmol in DMF, 100 mmol NBS) [REFS‑2] demonstrates that the compound can be used on a preparative scale to generate the 5‑bromo intermediate. Multi‑vendor commercial availability with purity specifications of 95–97% (Bidepharm, Fluorochem, Fujifilm Wako/Combi‑Blocks) [REFS‑3][REFS‑4][REFS‑5] supports process development from gram‑scale medicinal chemistry to kilogram‑scale manufacture. The well‑characterised hazard profile (H301, UN 2811, storage at 2–8 °C) [REFS‑4][REFS‑6] allows process safety teams to design appropriate engineering controls.

Carboxylic Acid Derivative for Bioconjugation

Ester hydrolysis of CAS 853109‑24‑7 yields 2‑chloro‑1‑methyl‑6‑oxo‑1,6‑dihydropyridine‑3‑carboxylic acid [REFS‑7], which retains the 2‑chloro SₙAr handle and the N‑methyl‑2‑pyridone core. This carboxylic acid can be employed in amide coupling with amine‑containing linkers for bioconjugation or affinity‑probe synthesis. The 2‑chloro group remains available for late‑stage diversification via nucleophilic displacement, enabling the preparation of focused libraries around the 6‑oxo‑1,6‑dihydropyridine scaffold for chemical biology target‑identification campaigns.

Agrochemical Building Block Diversification

Although the primary documented use of CAS 853109‑24‑7 is in pharmaceutical MEK‑inhibitor synthesis, the 2‑chloro‑1‑methyl‑6‑oxo‑1,6‑dihydropyridine‑3‑carboxylate scaffold is structurally related to chlorinated pyridine‑based agrochemicals [REFS‑8]. The compound serves as a versatile intermediate for the synthesis of heterocyclic libraries that can be screened against agricultural biological targets, leveraging the established reactivity of the 2‑chloro leaving group for nucleophilic substitution and the 3‑ester for further functionalisation.

Application
Selection Property
Validation Focus
MEK inhibitor building-block synthesis
SNAr handle with regiochemical fidelity
Patent-reported scaffold integration (2-anilino route)
5-Bromo intermediate scale-up
Documented NBS bromination precursor
Multi-gram procedure reproducibility
Carboxylic acid bioconjugation
Ester hydrolysis to free acid retaining 2-Cl handle
Late-stage diversification for probe synthesis
Heterocyclic library diversification
Versatile 2-chloro leaving group for nucleophilic substitution
Screening against agricultural or chemical biology targets
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